Dirucotide
Overview
Description
Dirucotide is a synthetic peptide consisting of 17 amino acids. It was developed for the treatment of multiple sclerosis, a chronic autoimmune disease affecting the central nervous system . The sequence of these 17 amino acids is identical to a portion of human myelin basic protein, which is a key component of the myelin sheath that insulates nerve fibers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dirucotide is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The peptide chain is elongated by coupling the carboxyl group of the incoming amino acid to the amino group of the growing chain. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification using techniques such as ion exchange chromatography and high-performance liquid chromatography . These methods ensure high purity and yield of the final product, which is crucial for its therapeutic application .
Chemical Reactions Analysis
Types of Reactions: Dirucotide primarily undergoes hydrolysis reactions, where the peptide bonds are cleaved by water molecules. This reaction is catalyzed by proteolytic enzymes in biological systems .
Common Reagents and Conditions: In laboratory settings, this compound can be hydrolyzed using acidic or basic conditions. For example, hydrochloric acid or sodium hydroxide can be used to break down the peptide into its constituent amino acids .
Major Products: The major products of this compound hydrolysis are the individual amino acids that make up the peptide sequence. These include aspartic acid, glutamic acid, asparagine, proline, valine, histidine, phenylalanine, lysine, isoleucine, and threonine .
Scientific Research Applications
Dirucotide has been extensively studied for its potential therapeutic applications in multiple sclerosis. It has shown promise in delaying disease progression in patients with specific genetic markers (HLA-DR2 or HLA-DR4) .
Chemistry: In chemistry, this compound serves as a model peptide for studying peptide synthesis and purification techniques .
Biology: In biological research, this compound is used to investigate the mechanisms of autoimmune diseases and the role of myelin basic protein in the immune response .
Medicine: In medicine, this compound is being evaluated in clinical trials for its efficacy in treating multiple sclerosis. It has shown potential in reducing the frequency and severity of relapses in patients with the disease .
Industry: In the pharmaceutical industry, this compound is being developed as a therapeutic agent for multiple sclerosis. Its production involves advanced peptide synthesis and purification technologies .
Mechanism of Action
Dirucotide exerts its effects by inducing immunological tolerance to myelin basic protein. This is achieved by administering high doses of the peptide intravenously, which suppresses the immune response against myelin basic protein . The peptide binds to major histocompatibility complex molecules on antigen-presenting cells, preventing the activation of autoreactive T cells that target myelin .
Comparison with Similar Compounds
- Glatiramer acetate: Another synthetic peptide used for the treatment of multiple sclerosis. It consists of a mixture of random polymers of four amino acids (glutamic acid, lysine, alanine, and tyrosine) .
- Interferon beta: A protein used to modulate the immune response in multiple sclerosis patients .
Uniqueness: Dirucotide is unique in its specific sequence of 17 amino acids that mimic a portion of human myelin basic protein. This targeted approach allows for the induction of immunological tolerance in patients with specific genetic markers, making it a promising therapeutic agent for multiple sclerosis .
Biological Activity
Dirucotide, also known as MBP8298, is a synthetic peptide derived from the myelin basic protein (MBP), specifically designed to modulate immune responses in patients with multiple sclerosis (MS). This article delves into the biological activity of this compound, exploring its mechanism of action, clinical efficacy, and relevant research findings.
This compound functions by inducing peptide-specific immunologic tolerance . In MS, the immune system erroneously attacks myelin, the protective sheath surrounding nerve fibers. This compound mimics a segment of MBP, aiming to retrain the immune system to recognize MBP as a self-antigen rather than a target for attack. The primary mechanism involves the binding of this compound to major histocompatibility complex (MHC) class II molecules on antigen-presenting cells, which presents the peptide to T cells. This interaction is crucial as it modulates T cell responses and promotes regulatory T cell activity, potentially reducing autoimmune attacks on myelin .
Clinical Efficacy
This compound has undergone several clinical trials to assess its efficacy in delaying disease progression in MS patients.
Phase II Trials
- A Phase II trial demonstrated that this compound significantly delayed disease progression in patients with specific HLA haplotypes (HLA-DR2 and HLA-DR4). The study reported a 5-year median delay in disease progression compared to placebo (78 months versus 18 months) in a subset of patients .
- The overall effect in the larger patient group was not statistically significant (p = 0.31), indicating that genetic factors may play a critical role in treatment response .
Phase III Trials
- In contrast, results from Phase III trials indicated that this compound did not meet primary endpoints for delaying disease progression as measured by the Expanded Disability Status Scale (EDSS) . This led to a cessation of further development for broader MS populations but continued interest in specific genetic responders.
Research Findings
Recent studies have focused on enhancing this compound's efficacy through structural modifications:
- Cyclic and Altered Peptide Ligands : Research has shown that cyclic analogues of this compound exhibit improved stability and binding affinity to HLA-DR alleles compared to linear forms. These modifications may enhance the peptide's ability to induce regulatory T cells and suppress autoreactive T cell responses .
- Long-term Effects : Follow-up studies have indicated an increase in CD4+CD25+Foxp3+ regulatory T cells post-treatment with this compound, suggesting potential long-term immunomodulatory effects that warrant further investigation .
Summary of Clinical Trials
Trial Phase | Patient Type | Primary Endpoint | Results Summary |
---|---|---|---|
Phase II | Progressive MS (HLA-DR2/DR4) | Delay in disease progression | 5-year delay vs. placebo; significant in subset |
Phase III | Secondary Progressive MS | Delay in disease progression | Did not meet primary endpoint; development ceased |
Phase II | Relapsing-Remitting MS | Reduced relapse rate | Failed to achieve primary endpoint; reduced EDSS |
Properties
IUPAC Name |
(4S)-5-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H141N25O26/c1-11-48(8)72(88(139)112-71(47(6)7)87(138)114-73(49(9)118)90(141)117-36-22-29-63(117)83(134)104-56(28-20-34-100-92(97)98)78(129)115-74(50(10)119)91(142)143)113-82(133)61(41-65(95)120)107-76(127)55(27-18-19-33-93)103-79(130)58(37-51-23-14-12-15-24-51)105-80(131)59(38-52-25-16-13-17-26-52)106-81(132)60(39-53-43-99-44-101-53)108-85(136)69(45(2)3)111-86(137)70(46(4)5)110-84(135)64-30-21-35-116(64)89(140)62(42-66(96)121)109-77(128)57(31-32-67(122)123)102-75(126)54(94)40-68(124)125/h12-17,23-26,43-50,54-64,69-74,118-119H,11,18-22,27-42,93-94H2,1-10H3,(H2,95,120)(H2,96,121)(H,99,101)(H,102,126)(H,103,130)(H,104,134)(H,105,131)(H,106,132)(H,107,127)(H,108,136)(H,109,128)(H,110,135)(H,111,137)(H,112,139)(H,113,133)(H,114,138)(H,115,129)(H,122,123)(H,124,125)(H,142,143)(H4,97,98,100)/t48-,49+,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-,71-,72-,73-,74-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTCWZRPYFBGLQ-WMCRPSJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H141N25O26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336603 | |
Record name | Dirucotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2013.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The apparent mechanism of action of MBP8298 is the induction or restoration of immunological tolerance with respect to ongoing immune attack at this molecular site. High doses of antigen delivered periodically by the intravenous route are expected to suppress immune responses to the administered substance. The potential benefit of MBP8298 for any individual patient is therefore expected to be related to the extent to which his or her disease process is dominated by autoimmune attack at the site represented by this synthetic peptide. | |
Record name | Dirucotide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04921 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
152074-97-0 | |
Record name | Dirucotide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152074970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dirucotide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04921 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dirucotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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